molecular formula C8H8Br2N2 B7739463 2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide

2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide

Cat. No.: B7739463
M. Wt: 291.97 g/mol
InChI Key: MDUICLVVUFEDIX-UHFFFAOYSA-N
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Description

2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromomethyl group attached to the nitrogen atom of the imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This intermediate can then be converted to this compound through further reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromine: Used for the initial halogenation step.

    Sodium Methoxide: Can be used for substitution reactions.

    Chloroform: Common solvent for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridinium derivatives, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide is unique due to its specific bromomethyl substitution, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)-1H-imidazo[1,2-a]pyridin-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUICLVVUFEDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C=C(NC2=C1)CBr.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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